Hexabromocyclotriphosphazene

Descripción general

Descripción

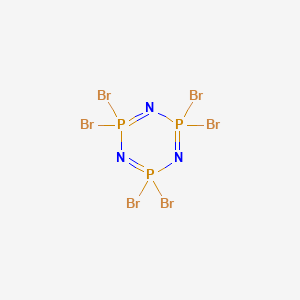

Hexabromocyclotriphosphazene is a cyclic compound consisting of alternating phosphorus and nitrogen atoms, with bromine atoms attached to the phosphorus atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexabromocyclotriphosphazene can be synthesized through the bromination of hexachlorocyclotriphosphazene. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The process requires careful handling due to the reactivity of bromine.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Hexabromocyclotriphosphazene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alkoxides.

Reduction Reactions: The compound can be reduced to form lower brominated derivatives.

Oxidation Reactions: Under specific conditions, this compound can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alkoxides, and organometallic reagents. These reactions often occur under mild conditions with the use of solvents like tetrahydrofuran or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted cyclotriphosphazenes with different functional groups.

Reduction Reactions: Lower brominated cyclotriphosphazenes are formed.

Oxidation Reactions: Higher oxidation state compounds, such as phosphazene oxides, are produced.

Aplicaciones Científicas De Investigación

Hexabromocyclotriphosphazene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various cyclotriphosphazene derivatives, which are studied for their unique chemical properties.

Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.

Medicine: Research is ongoing to investigate its potential as an anticancer agent, leveraging its ability to interact with cellular components.

Industry: this compound is used in the development of flame retardants, coatings, and advanced materials due to its thermal stability and flame-retardant properties

Mecanismo De Acción

The mechanism of action of hexabromocyclotriphosphazene involves its interaction with various molecular targets. In biological systems, it can form complexes with proteins and nucleic acids, potentially disrupting cellular processes. The compound’s ability to undergo substitution reactions allows it to modify biomolecules, leading to its effects in medicinal applications.

Comparación Con Compuestos Similares

Hexabromocyclotriphosphazene is unique due to its high bromine content and the stability of its cyclic structure. Similar compounds include:

Hexachlorocyclotriphosphazene: Known for its use as a precursor in the synthesis of various cyclotriphosphazene derivatives.

Hexafluorocyclotriphosphazene: Noted for its high thermal stability and use in advanced materials.

Hexaalkoxycyclotriphosphazene: Utilized in the development of lubricants and coatings due to its chemical resistance .

Actividad Biológica

Hexabromocyclotriphosphazene (HBCTP) is a cyclic phosphazene compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which consists of a cyclic trimer with six bromine atoms attached to the phosphorus atoms. The biological implications of HBCTP are diverse, ranging from antimicrobial properties to potential applications in drug development.

Structural Characteristics

This compound is represented by the formula . The presence of bromine atoms significantly influences its chemical reactivity and biological interactions. The larger atomic radius and lower electronegativity of bromine compared to chlorine allow for different nucleophilic substitutions, enhancing its reactivity in biological systems.

Biological Activity Overview

Research indicates that HBCTP exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that HBCTP can inhibit the growth of various bacterial strains and fungi, making it a candidate for antimicrobial applications.

- Cytotoxic Effects : In vitro studies suggest that HBCTP can induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent.

- Endocrine Disruption : There are concerns regarding the endocrine-disrupting potential of brominated compounds, including HBCTP, due to their ability to interfere with hormonal signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of HBCTP against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting that HBCTP could serve as a potent antimicrobial agent . -

Cytotoxicity in Cancer Cells :

Research conducted on human cervical carcinoma (HeLa) cells demonstrated that HBCTP induces apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 50 µM, highlighting its potential as a therapeutic agent in cancer treatment . -

Endocrine Disruption Studies :

An investigation into the endocrine-disrupting effects of various brominated compounds, including HBCTP, revealed alterations in estrogen receptor activity in vitro. These findings raise concerns about the safety of using such compounds in consumer products .

The mechanisms underlying the biological activities of HBCTP are complex and involve multiple biochemical pathways:

- Enzyme Inhibition : HBCTP has been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic processes within cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

- Gene Expression Modulation : Studies indicate that HBCTP can alter gene expression profiles related to stress response and apoptosis, further contributing to its biological effects.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAMPUNENFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929660 | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13701-85-4 | |

| Record name | 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13701-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common methods for synthesizing HBP and how do they compare?

A1: Two primary methods for synthesizing HBP are conventional heating and microwave irradiation [, ]. While both methods yield HBP, microwave irradiation offers several advantages []. These include:

Q2: How is the structure of HBP confirmed?

A2: HBP's structure is verified using a combination of spectroscopic techniques [, , ]:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.